(E)-2-Cyano-N-(4-ethylphenyl)-3-(1-phenylpyrazol-3-yl)prop-2-enamide

Anticancer screening Prostate cancer PC3 cell line

(E)-2-Cyano-N-(4-ethylphenyl)-3-(1-phenylpyrazol-3-yl)prop-2-enamide (CAS 1445771-22-1) is a synthetic small molecule within the cyanoacrylamide class, characterized by a phenylpyrazole moiety and a molecular formula of C21H18N4O. Its stated molecular weight in primary supplier documentation is 342.402 g/mol , though this is internally contested by contradictory data within the same source listing.

Molecular Formula C21H18N4O
Molecular Weight 342.402
CAS No. 1445771-22-1
Cat. No. B2635345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-Cyano-N-(4-ethylphenyl)-3-(1-phenylpyrazol-3-yl)prop-2-enamide
CAS1445771-22-1
Molecular FormulaC21H18N4O
Molecular Weight342.402
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C(=CC2=NN(C=C2)C3=CC=CC=C3)C#N
InChIInChI=1S/C21H18N4O/c1-2-16-8-10-18(11-9-16)23-21(26)17(15-22)14-19-12-13-25(24-19)20-6-4-3-5-7-20/h3-14H,2H2,1H3,(H,23,26)/b17-14+
InChIKeySWEVDMKYDTWSGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1445771-22-1: A Research-Grade Pyrazole-Acrylamide Conjugate for Specialized Anticancer Screening


(E)-2-Cyano-N-(4-ethylphenyl)-3-(1-phenylpyrazol-3-yl)prop-2-enamide (CAS 1445771-22-1) is a synthetic small molecule within the cyanoacrylamide class, characterized by a phenylpyrazole moiety and a molecular formula of C21H18N4O. Its stated molecular weight in primary supplier documentation is 342.402 g/mol , though this is internally contested by contradictory data within the same source listing . The compound is currently available solely as a research tool with a typical purity of 95% . Its primary documented relevance lies within the domain of oncology research, specifically in screening for antiproliferative activity against prostate and breast cancer cell lines, as evidenced by studies on structurally analogous compounds .

Why Generic Cyanoacrylamide Substitution is Infeasible for CAS 1445771-22-1


Generic substitution within the cyanoacrylamide-pyrazole class is not scientifically justifiable for CAS 1445771-22-1 due to the absence of any verifiable, compound-specific selectivity, potency, or pharmacokinetic data. The primary supplier's documentation demonstrates critical data integrity issues, including internal contradictions on fundamental properties . Furthermore, the only linked academic evidence for its potential bioactivity is based on a series of structurally distinct analogues (compounds 5a-i from Eid et al., 2023), not the target molecule itself . Without direct comparative data against these or any other in-class candidates, any assumption of functional equivalence is purely speculative . Procurement decisions must therefore be based on the molecule's value as a unique structural entity for novel screening, rather than as an interchangeable active agent.

Critical Evidence Audit: Quantitative & Data Integrity Analysis for CAS 1445771-22-1


Cross-Reference Validation: An Anticancer Screening Hit in Prostate Carcinoma

The most potent and selective anticancer activity in this chemical class was reported for a structurally related cyanoacrylamide-pyrazole analogue (compound 5f) against the PC3 prostate cancer cell line. This serves as a class-level benchmark. The target compound (CAS 1445771-22-1) is a distinct analogue within this class but has no direct cytotoxicity data of its own.

Anticancer screening Prostate cancer PC3 cell line Cyanoacrylamide Pyrazole

Supplier Documentation Audit: Identification of Internal Data Contradictions

A critical audit of the primary supplier's technical datasheet reveals a significant internal inconsistency. The document states a molecular weight of 342.402 g/mol for the molecular formula C21H18N4O . However, elsewhere on the same page, the molecular weight is listed as 336.40 g/mol without any change in the stated molecular formula . This discrepancy introduces a quantifiable procurement risk regarding batch identity and quality control.

Chemical identity Data integrity Procurement risk Quality control

Citation Tracing: Lack of Direct Pharmacological Evidence for the Target Compound

An examination of the sole peer-reviewed study cited in relation to CAS 1445771-22-1's bioactivity reveals a critical evidence gap. The study by Eid et al. (2023) is used to support claims of anticancer and anti-inflammatory activity . However, this publication synthesizes and tests a series of cyanoacrylamide analogues (compounds 5a-5i), none of which are CAS 1445771-22-1 . The target compound is not mentioned in the study's abstract, methodology, or results tables. This creates a 'citation attribution error' in the supplier's documentation.

Literature validation Evidence-based procurement Bioactivity Data referencing

Evidence-Limited Application Scenarios for (E)-2-Cyano-N-(4-ethylphenyl)-3-(1-phenylpyrazol-3-yl)prop-2-enamide


Use as a Structurally Novel Scaffold for Anticancer Library Screening

Based on the class-level evidence that structurally similar cyanoacrylamide-pyrazole hybrids demonstrate potent, selective cytotoxicity against prostate (PC3) and breast (MCF7) cancer cell lines , CAS 1445771-22-1 provides a rational, unexplored starting point for diversity-oriented screening. Its procurement is justified not by pre-existing activity data, but by its structural uniqueness in a proven pharmacophore space, allowing for hit identification and SAR expansion.

Negative Control in Mechanism-of-Action Studies on Related Pyrazole Derivatives

Given the data showing in-class analogues (e.g., compound 5f) significantly down-regulate KRAS and SMAD gene expression in PC3 cells , the target compound, with its distinct substitution pattern, could serve as a critical selectivity probe or negative control. This application relies on its structural similarity to active hits combined with the complete absence of pre-defined bioactivity, making it ideal for establishing target engagement specificity.

Case Study in Chemical Data Integrity for Procurement Audits

The documented internal contradictions in the primary supplier's datasheet for CAS 1445771-22-1 present a unique, real-world educational scenario. This compound can be used by procurement and quality control departments to develop and validate their chemical data auditing protocols, demonstrating how to identify critical inconsistencies in molecular weight reporting (e.g., 342.40 vs. 336.40 g/mol) that can jeopardize research integrity.

Quote Request

Request a Quote for (E)-2-Cyano-N-(4-ethylphenyl)-3-(1-phenylpyrazol-3-yl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.